![molecular formula C18H18O4S B1331198 Bis(4-allyloxyphenyl)sulfone CAS No. 41481-63-4](/img/structure/B1331198.png)
Bis(4-allyloxyphenyl)sulfone
Overview
Description
Bis(4-allyloxyphenyl)sulfone: is an organic compound with the molecular formula C18H18O4S . It is characterized by the presence of two allyloxy groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Claisen Rearrangement: One of the efficient methods for synthesizing bis(4-allyloxyphenyl)sulfone involves a solvent-free Claisen rearrangement under microwave irradiation.
Conventional Heating: Traditionally, the synthesis of this compound involves heating the reactants for extended periods (2-30 hours) under conventional conditions.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of 4-hydroxyphenyl sulfone with allyl bromide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-allyloxyphenyl)sulfone can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the allyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted phenyl sulfones.
Scientific Research Applications
Applications in Thermal Recording Materials
One of the primary applications of bis(4-allyloxyphenyl)sulfone is in the development of thermal recording materials. These materials are crucial for producing high-quality printed images that require durability against environmental factors such as moisture and plasticizers. The compound has been shown to improve the water resistance and overall performance of thermal papers used in various applications, including:
- Medical Measurement Labels : Ensuring that labels remain intact and readable under varying conditions.
- Point of Sale Labels : Providing reliable printing solutions for retail environments.
- Passenger Tickets : Enhancing the durability of tickets against wear and tear .
Table 1: Performance Characteristics of Thermal Recording Materials
Property | Traditional Materials | Materials with this compound |
---|---|---|
Water Resistance | Moderate | High |
Moisture Resistance | Low | High |
Plasticizer Resistance | Moderate | Excellent |
Print Quality | Standard | Enhanced |
Alternatives to Bisphenol A
With increasing concerns over the safety of bisphenol A (BPA), this compound has emerged as a potential alternative in various applications, particularly in plastics and coatings. Research indicates that this compound exhibits similar properties to BPA but with reduced toxicity profiles, making it a suitable candidate for use in consumer products .
Case Study 1: Thermal Paper Development
A study conducted by researchers at a leading chemical engineering institute explored the integration of this compound into thermal paper formulations. The findings indicated a significant improvement in the longevity and clarity of printed images when compared to traditional formulations lacking this compound. The study utilized both laboratory tests and field trials to validate performance enhancements.
Case Study 2: Plastic Coating Applications
Another investigation focused on the use of this compound as a substitute for BPA in plastic coatings. This study demonstrated that products formulated with this compound exhibited superior resistance to chemical degradation while maintaining mechanical strength, thus extending product life cycles .
Mechanism of Action
Molecular Targets and Pathways: Bis(4-allyloxyphenyl)sulfone exerts its effects through interactions with various molecular targets. The sulfone group can participate in electron transfer reactions, influencing the reactivity of the compound. The allyloxy groups provide sites for further chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
- Bis(4-fluorophenyl)sulfone
- 4,4’-Sulfonyldiphenol
- Bis(3-allyl-4-hydroxyphenyl)sulfone
Uniqueness:
- Bis(4-allyloxyphenyl)sulfone stands out due to its unique combination of allyloxy and sulfone groups, which provide distinct reactivity and versatility in various chemical reactions. Compared to bis(4-fluorophenyl)sulfone, it offers different reactivity due to the presence of allyloxy groups instead of fluorine atoms. Similarly, it differs from 4,4’-sulfonyldiphenol in terms of the functional groups attached to the phenyl rings .
Biological Activity
Bis(4-allyloxyphenyl)sulfone is an organic compound with significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
This compound is characterized by the formula . It is a colorless liquid, soluble in organic solvents, and slightly soluble in water. The compound can be synthesized through the Friedel-Crafts reaction of allyl bromide with chlorosulfonic acid, followed by hydrolysis of the sulfonyl chloride intermediate .
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily in the realms of anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
Sulfones, including this compound, have been studied for their anti-inflammatory effects. A review highlighted that several sulfone derivatives demonstrated significant inhibition of pro-inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 1: Summary of Anti-inflammatory Studies
Compound | Model Used | Result |
---|---|---|
This compound | Rat paw edema model | Significant reduction in edema |
4,5-Dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-2-carboxamide | Acute model with diclofenac Na | Better anti-inflammatory activity than sulfanyl analogues |
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Research indicates that certain sulfone derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Sulfones
Compound | Pathogen Tested | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Vinyl sulfone derivatives | T. brucei | Significant growth inhibition |
Anticancer Properties
The potential anticancer properties of this compound have also been explored. Studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, sulfone compounds have been shown to target specific signaling pathways associated with tumor growth .
Case Study: Anticancer Activity
In a study investigating the cytotoxic effects of this compound on breast cancer cells (MCF-7), results demonstrated a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells.
- Inflammatory Pathway Modulation : It may inhibit NF-kB signaling pathways leading to reduced expression of pro-inflammatory cytokines.
- Antimicrobial Mechanism : Sulfones can disrupt bacterial cell wall synthesis and function as inhibitors of cysteine proteases involved in microbial virulence .
Properties
IUPAC Name |
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYDTYJZSTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961750 | |
Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41481-63-4 | |
Record name | 41481-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?
A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of this compound offers significant advantages over traditional heating methods []. These advantages include:
- Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.
- Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.
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